

"CRAC channel inhibitor-1" vehicle and solvent for experiments

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Compound of Interest		
Compound Name:	CRAC channel inhibitor-1	
Cat. No.:	B1664857	Get Quote

Application Notes and Protocols: CRAC Channel Inhibitor-1

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the use of **CRAC Channel Inhibitor-1** (also known as Compound 55) in both in vitro and in vivo experimental settings. Adherence to these recommendations will help ensure the consistency and reliability of experimental outcomes.

Chemical and Physical Properties

CRAC Channel Inhibitor-1 is a potent and selective inhibitor of the Calcium Release-Activated Calcium (CRAC) channels, which are critical for store-operated calcium entry (SOCE) in a variety of cell types.[1][2][3] Chemically, it is identified as N-[5-[2-chloro-5-(trifluoromethyl)phenyl]pyrazin-2-yl]-2,6-difluorobenzamide.[4]

Table 1: Physicochemical Properties of CRAC Channel Inhibitor-1



Property	Value	Reference
Molecular Formula	C18H9CIF5N3O	[4]
Molecular Weight	413.73 g/mol	[4]
CAS Number	903591-53-7	[4]
Appearance	Solid at room temperature	[4]

Solubility and Vehicle Formulations

Proper dissolution of **CRAC Channel Inhibitor-1** is crucial for its biological activity. The choice of solvent and vehicle depends on the experimental model (in vitro vs. in vivo).

In Vitro Experiments

For most cell-based assays, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.

Table 2: Recommended Solvents for In Vitro Use



Solvent	Concentration	Notes	Reference
DMSO	≥ 90 mg/mL (226.53 mM)	Prepare high- concentration stock solutions (e.g., 10 mM) in DMSO.[5][6] For cellular experiments, dilute the stock solution in the appropriate cell culture medium to the final working concentration. The final DMSO concentration in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.	[6]

In Vivo Experiments

For animal studies, it is essential to use a vehicle that ensures the solubility and bioavailability of the inhibitor while minimizing toxicity. The following are common formulations for parenteral administration (e.g., IP, IV, IM, SC).

Table 3: Recommended Vehicle Formulations for In Vivo Use



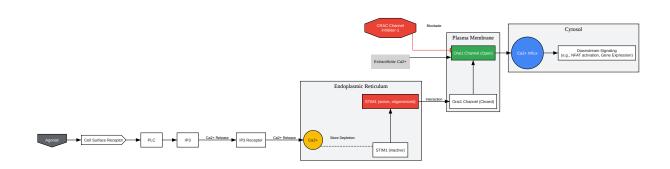
Formulation	Composition (v/v)	Preparation Notes	Reference
Formulation 1	10% DMSO, 5% Tween 80, 85% Saline	First, dissolve the inhibitor in DMSO. Then, add Tween 80 and mix. Finally, add saline gradually while vortexing to form a clear solution.	[4]
Formulation 2	10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline	Dissolve the inhibitor in DMSO. Add PEG300 and Tween 80, and mix thoroughly. Add saline in a stepwise manner with continuous mixing.	[4]

Note: It is always advisable to first test the solubility of a small amount of the compound in the chosen vehicle before preparing a large batch. The working solution for in vivo experiments should be freshly prepared on the day of use.

Signaling Pathway

CRAC channels are composed of two key proteins: the stromal interaction molecule (STIM) in the endoplasmic reticulum (ER) membrane and Orai at the plasma membrane.[1][2][3] Depletion of Ca2+ from the ER causes STIM1 to oligomerize and translocate to ER-plasma membrane junctions, where it activates Orai1 channels, leading to Ca2+ influx.[7] CRAC Channel Inhibitor-1 typically acts by blocking the Orai protein, thus preventing calcium entry. [1]





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Caption: CRAC Channel Activation and Inhibition Pathway.

Experimental Protocols In Vitro Calcium Influx Assay

This protocol describes the measurement of intracellular calcium concentration ([Ca2+]i) using a fluorescent calcium indicator like Fura-2.

Workflow:

Caption: Workflow for an in vitro calcium influx assay.

Methodology:



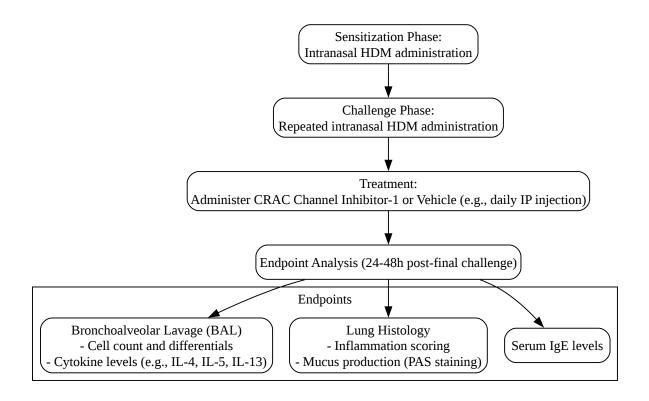
- Cell Preparation: Seed cells (e.g., Jurkat T-cells, HEK293 cells expressing STIM1/ORAI1)
 onto appropriate plates or coverslips and culture overnight.
- Dye Loading: Load cells with a Ca2+ indicator dye (e.g., 2-5 μM Fura-2 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS) for 30-60 minutes at 37°C.
- Washing: Wash the cells twice with Ca2+-free buffer to remove extracellular dye.
- Inhibitor Incubation: Pre-incubate the cells with the desired concentration of CRAC Channel
 Inhibitor-1 or vehicle control for 10-30 minutes.
- Store Depletion: Initiate the experiment by perfusing the cells with a Ca2+-free buffer containing a store-depleting agent (e.g., 1 µM Thapsigargin) to empty the ER Ca2+ stores.
- Calcium Add-back: After the cytosolic Ca2+ level has returned to baseline, reintroduce extracellular Ca2+ (e.g., 2 mM CaCl2) to the buffer to induce SOCE.
- Data Acquisition: Continuously record the fluorescence intensity at the appropriate wavelengths for the chosen dye (for Fura-2, ratio of emissions at 510 nm following excitation at 340 nm and 380 nm).
- Analysis: Quantify SOCE by measuring the peak increase in [Ca2+]i after the reintroduction
 of extracellular Ca2+. Compare the response in inhibitor-treated cells to vehicle-treated
 controls to determine the IC50 value.

In Vivo Efficacy Study in a Mouse Model of Allergic Asthma

This protocol is a general guideline for assessing the efficacy of **CRAC Channel Inhibitor-1** in a murine model of house dust mite (HDM)-induced allergic asthma.[8]

Workflow:





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